

^{87}Sr NMR Spectroscopy of Strontium Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: Strontium acetate

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This guide provides a comprehensive overview of ^{87}Sr Nuclear Magnetic Resonance (NMR) spectroscopy, a specialized analytical technique for investigating the local environment of strontium atoms in various chemical and biological systems. Due to the unique nuclear properties of ^{87}Sr , this method presents both significant challenges and powerful opportunities for characterizing strontium-containing materials, including pharmaceuticals, biomaterials, and inorganic compounds.

Core Principles and Challenges

Strontium-87 (^{87}Sr) is the only naturally occurring strontium isotope amenable to NMR spectroscopy.^[1] However, its application is hampered by several inherent properties:

- **Low Natural Abundance:** ^{87}Sr constitutes only 7.0% of natural strontium, which significantly reduces signal intensity.^{[1][2]}
- **Low Gyromagnetic Ratio:** The low gyromagnetic ratio of ^{87}Sr further contributes to its low sensitivity, making signal detection challenging.^[1]
- **Quadrupolar Nucleus:** As a spin $I = 9/2$ nucleus, ^{87}Sr possesses a nuclear electric quadrupole moment.^{[2][3]} This moment interacts with local electric field gradients (EFGs) at the nucleus, leading to significant line broadening in the NMR spectra, often spanning

several megahertz.[2][4] This broadening can obscure subtle chemical shift differences and reduce overall resolution.[4]

These challenges necessitate the use of high magnetic field strengths and specialized solid-state NMR techniques to acquire meaningful data.[5]

^{87}Sr NMR Parameters: Probing the Local Environment

The analysis of ^{87}Sr NMR spectra provides several key parameters that offer detailed insights into the atomic-scale environment of strontium ions:

- **Isotropic Chemical Shift (δ_{iso}):** The chemical shift is sensitive to the electronic environment and coordination number of the strontium atom. A general trend observed is that the magnetic shielding increases (i.e., the chemical shift decreases) with an increasing strontium coordination number.[5][6] The known experimental chemical shift for ^{87}Sr spans a range of approximately 550 ppm.[6][7]
- **Nuclear Quadrupole Coupling Constant (C_Q):** The C_Q value is a measure of the interaction strength between the nuclear quadrupole moment and the local EFG. It is highly sensitive to the symmetry of the strontium site.[5][6] For instance, strontium in a perfectly cubic symmetry environment will have a C_Q of zero, resulting in a sharper NMR signal.[2] In contrast, distorted or asymmetric environments lead to large C_Q values and broad spectral lines.[5][6] Reported C_Q values for strontium compounds can range from 0 to over 50 MHz.[5][6][7]
- **Chemical Shift Anisotropy (δ_{aniso}):** In solid samples, the chemical shift can be orientation-dependent. This anisotropy provides additional information about the electronic structure and symmetry of the strontium site.[5][6]

Quantitative Data of ^{87}Sr NMR Parameters

The following table summarizes representative ^{87}Sr NMR parameters for a variety of strontium-containing solids, as determined by high-field solid-state NMR. These values illustrate the sensitivity of the chemical shift and quadrupole coupling constant to the local chemical environment.

Compound	Isotropic Chemical Shift (δ_{iso}) (ppm)	Quadrupole Coupling Constant (C_Q) (MHz)	Strontium Coordination Number (CN)
SrF ₂	135	0	8
SrCl ₂	70	0	9
SrBr ₂	40	0	9
SrI ₂	-45	0	9
SrO	325	0	6
SrS	235	0	6
SrCO ₃ (Aragonite)	10	15.5	9
SrSO ₄ (Celestine)	-15	24.1	12
Sr(NO ₃) ₂	-40	0	12
SrCl ₂ ·6H ₂ O	-10	13.8	9
SrBr ₂ ·6H ₂ O	-30	13.7	9
Sr(OH) ₂ ·8H ₂ O	-50	10.3	8
SrTiO ₃ (perovskite)	190	0	12
Sr ₂ P ₂ O ₇	10, -5	20.2, 33.1	8, 8

Note: Chemical shifts are referenced relative to Sr²⁺(aq). Data compiled from Faucher et al. (2015).[\[5\]](#)[\[6\]](#)

Experimental Protocols

Acquiring high-quality ⁸⁷Sr NMR spectra requires careful optimization of experimental parameters and the use of advanced pulse sequences. The following provides a general methodology for solid-state ⁸⁷Sr NMR experiments.

4.1. Sample Preparation

- **Material:** Use finely ground, crystalline powder of the strontium compound to ensure homogeneous packing and efficient radiofrequency (RF) penetration.
- **Rotor Packing:** Pack the sample into a zirconia rotor (e.g., 1.3 mm to 4 mm outer diameter, depending on the spectrometer probe and desired spinning speed). Ensure the packing is tight and uniform to maintain spinning stability.
- **Mass and Volume:** Accurately measure the mass of the sample and ensure it is centered within the RF coil of the NMR probe.

4.2. NMR Spectrometer Setup

- **Magnetic Field:** Experiments are best performed at high magnetic field strengths (e.g., 14.1 T, 21.1 T, or higher) to improve sensitivity and resolution.[5]
- **Probe Tuning:** Tune the NMR probe to the ^{87}Sr Larmor frequency at the given field strength.
- **Magic Angle Spinning (MAS):** Set the MAS speed. For broad quadrupolar patterns, fast spinning speeds (>10 kHz) are often necessary to average anisotropic interactions.[8]

4.3. Data Acquisition Parameters

- **Pulse Sequence:** The quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is highly effective for acquiring spectra of broad quadrupolar signals.[9] It refocuses the anisotropic broadening, leading to a significant sensitivity enhancement.
- **RF Field Strength:** Use a high RF field strength for the excitation pulse to ensure uniform excitation across the broad spectral line.
- **Recycle Delay (d1):** The recycle delay should be set to approximately 1.25 times the spin-lattice relaxation time (T_1) of the ^{87}Sr nucleus in the sample to allow for sufficient relaxation between scans.
- **Number of Scans (ns):** Due to the low sensitivity of ^{87}Sr , a large number of scans (from thousands to millions) is typically required to achieve an adequate signal-to-noise ratio.

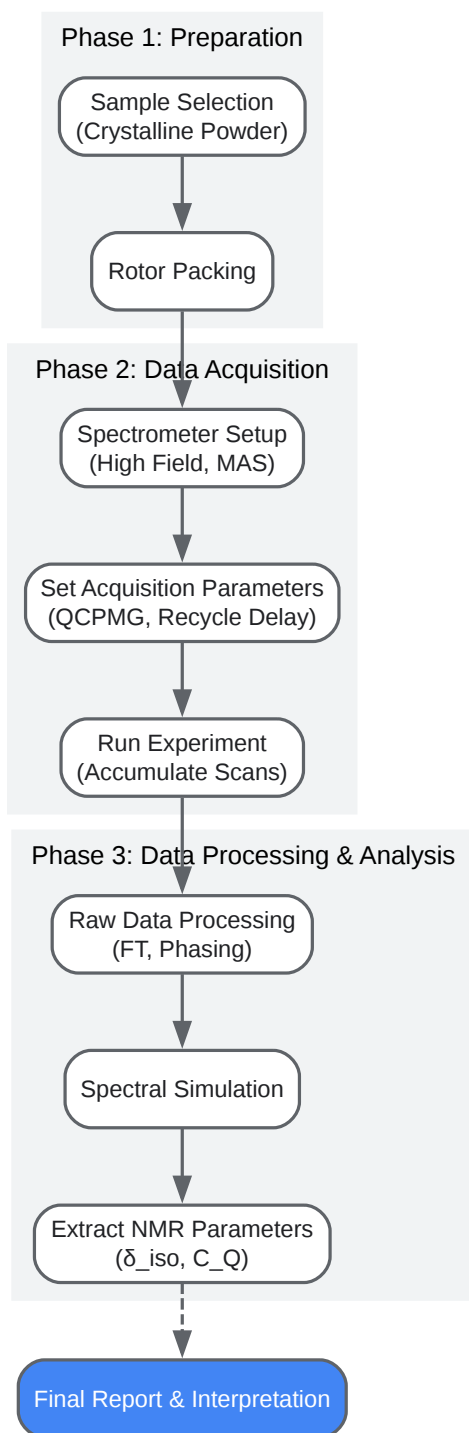
- Spectral Width (sw): The spectral width must be large enough to encompass the entire breadth of the quadrupolar powder pattern.
- Reference: The chemical shifts are typically referenced to a 0.5 M solution of SrCl_2 in D_2O .
[\[2\]](#)

4.4. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
- Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to obtain a clean, interpretable spectrum.
- Spectral Simulation: Use specialized software to simulate the experimental spectrum to extract accurate values for δ_{iso} , C_Q , and other NMR parameters.

Visualizations of Experimental and Logical Workflows

The following diagram illustrates the typical workflow for conducting an ^{87}Sr solid-state NMR experiment, from sample preparation to final data analysis.

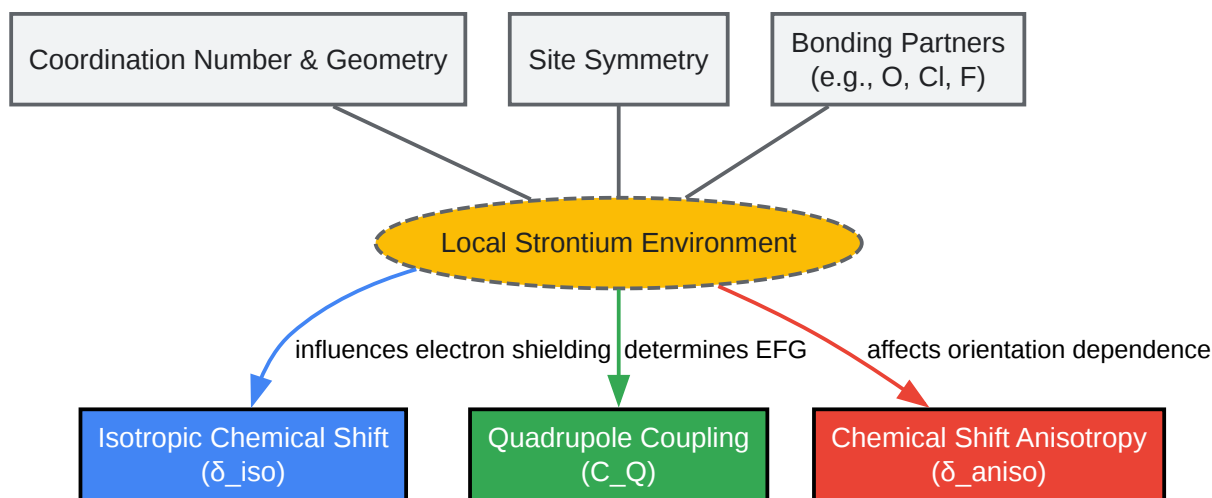


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Caption: Workflow for a typical ^{87}Sr solid-state NMR experiment.

This diagram outlines the key chemical and physical factors that influence the primary observable parameters in ^{87}Sr NMR spectroscopy. Understanding these relationships is crucial

for accurate spectral interpretation.



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